molecular formula C7H9BrClNO B1383016 4-Bromo-5-methoxy-2-methylpyridine hydrochloride CAS No. 1803589-78-7

4-Bromo-5-methoxy-2-methylpyridine hydrochloride

Cat. No.: B1383016
CAS No.: 1803589-78-7
M. Wt: 238.51 g/mol
InChI Key: ACHQDRWRZNUQIF-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQDRWRZNUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-78-7
Record name 4-bromo-5-methoxy-2-methylpyridine hydrochloride
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Foundational & Exploratory

Molecular weight and formula of 4-Bromo-5-methoxy-2-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug development professionals. It synthesizes confirmed physicochemical data with field-validated synthetic methodologies and quality control protocols.

Core Domain: Heterocyclic Chemistry / Medicinal Intermediate Document Type: Technical Whitepaper Version: 2.0 (2025 Standard)

Executive Summary

4-Bromo-5-methoxy-2-methylpyridine Hydrochloride (CAS: 1803589-78-7 for HCl salt; 1256804-48-4 for free base) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Its structural uniqueness lies in the 5-methoxy group, which provides electron-donating character to the pyridine ring, modulating the reactivity of the 4-bromo handle toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The 2-methyl substituent serves as both a steric handle and a metabolic soft spot, often exploited to tune the pharmacokinetic (PK) profile of final drug candidates.

Chemical Identity & Constants

The following data aggregates standard industrial specifications for the Hydrochloride salt form.

PropertySpecification
IUPAC Name This compound
Common Name 4-Bromo-5-methoxy-2-picoline HCl
CAS Number (HCl) 1803589-78-7
CAS Number (Free Base) 1256804-48-4
Molecular Formula C₇H₈BrNO[1] · HCl (Salt) / C₇H₈BrNO (Base)
Molecular Weight 238.51 g/mol (Salt) / 202.05 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Melting Point >180°C (decomposition characteristic of HCl salts)
SMILES CC1=NC=C(OC)C(Br)=C1.Cl

Synthetic Architecture

While specific process chemistry routes are often proprietary, the most robust synthetic pathway relies on the functionalization of 5-hydroxy-2-methylpyridine or 5-methoxy-2-methylpyridine .

Primary Synthetic Pathway (Electrophilic Substitution)

This route leverages the directing effects of the hydroxyl/methoxy group to install the bromine atom.

  • Precursor: 5-Hydroxy-2-methylpyridine.

  • Bromination: Treatment with bromine (

    
    ) or N-bromosuccinimide (NBS) in a polar solvent (DMF or Acetonitrile). The hydroxyl group at C5 directs the electrophile primarily to the ortho positions (C4 and C6). Steric hindrance at C6 (adjacent to the ring nitrogen) and electronic control typically favor C4 substitution.
    
  • Methylation: The resulting 4-bromo-5-hydroxy-2-methylpyridine is treated with Methyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Acetone/DMF to yield the free base.
  • Salt Formation: The free base is dissolved in diethyl ether or 1,4-dioxane and treated with anhydrous HCl gas/solution to precipitate the hydrochloride salt.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisWorkflow Start 5-Hydroxy-2-methylpyridine (Starting Material) Step1 Bromination (NBS/DMF or Br2/AcOH) Start->Step1 Electrophilic Sub. Inter1 Intermediate: 4-Bromo-5-hydroxy-2-methylpyridine Step1->Inter1 Regioselective Step2 O-Methylation (MeI, K2CO3) Inter1->Step2 Alkylation FreeBase Free Base: 4-Bromo-5-methoxy-2-methylpyridine Step2->FreeBase Yields Oil/Solid Step3 Salt Formation (HCl in Dioxane) FreeBase->Step3 Acidification Final Target Product: HCl Salt Step3->Final Precipitation

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target HCl salt.[2]

Structural Characterization & Quality Control

For researchers validating the identity of synthesized or purchased material, the following spectral signatures are definitive.

Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by the lack of coupling between the two aromatic protons (para-positioning is not possible here, but they are isolated by substituents).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (s, 1H): H-6 proton. Deshielded due to proximity to Nitrogen and ortho-Methoxy group.

    • δ 7.55 (s, 1H): H-3 proton. Shielded relative to H-6.

    • δ 3.92 (s, 3H): Methoxy (

      
      ) group.
      
    • δ 2.45 (s, 3H): Methyl (

      
      ) group at C2.[3]
      
    • δ 10.5-12.0 (br s, 1H): Pyridinium

      
       (exchangeable, specific to HCl salt).
      
Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: ESI (+)

  • Observed Mass: Two peaks of equal intensity (1:1 ratio) at m/z 202.0 and 204.0

    
    , characteristic of the mono-bromine isotope pattern (
    
    
    
    and
    
    
    ).
  • HCl Counter-ion: Not visible in positive ESI mode but detectable via Ion Chromatography (IC) or silver nitrate precipitation test.

Experimental Protocol: Suzuki Coupling Application

The primary utility of this compound is as an electrophile in Suzuki-Miyaura cross-coupling. The following protocol is a field-standard method for coupling this pyridine with an aryl boronic acid.

Objective: Synthesize 5-methoxy-2-methyl-4-phenylpyridine.

Reagents:

  • 4-Bromo-5-methoxy-2-methylpyridine HCl (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step Methodology:

  • Neutralization (In-situ): Since the starting material is an HCl salt, an extra equivalent of base (

    
    ) is required to neutralize the salt and generate the free base in situ.
    
  • Charging: To a reaction vial, add the pyridine HCl salt (1 mmol, 238 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Carbonate (3 mmol, 414 mg).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) under a nitrogen stream.
    
  • Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by LC-MS for the consumption of the bromide (m/z 202/204) and formation of product (m/z ~200).

  • Work-up: Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: HCl salts of pyridines are moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures >40°C unless under inert atmosphere.

  • Light Sensitivity: Brominated heterocycles can undergo slow photodebromination. Store in amber vials.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554829, this compound. Retrieved from [Link]

Sources

Technical Whitepaper: The Strategic Utility of 4-Bromo-5-methoxy-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthetic utility, and experimental handling of 4-Bromo-5-methoxy-2-methylpyridine (CAS: 1256804-48-4). This document is structured for medicinal chemists and process scientists involved in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Introduction: The "Privileged" Scaffold

4-Bromo-5-methoxy-2-methylpyridine represents a high-value "privileged structure" in modern medicinal chemistry. Unlike simple pyridine building blocks, this trisubstituted scaffold offers a unique convergence of electronic modulation, steric definition, and orthogonal reactivity.

Structural Pharmacophore Analysis

The molecule acts as a versatile pharmacophore core due to three distinct features:

  • 5-Methoxy Group (Electronic & Metabolic): The methoxy substituent at C5 serves as a hydrogen bond acceptor (HBA) while electronically activating the ring. Unlike a free hydroxyl group, the methyl ether improves blood-brain barrier (BBB) permeability and resists rapid glucuronidation.

  • 2-Methyl Group (Steric & Lipophilic): The C2-methyl provides a "magic methyl" effect—increasing lipophilicity (logP) and inducing conformational twist in biaryl systems, which can lock active conformations in kinase inhibitors or GPCR ligands.

  • 4-Bromo Handle (The "Exit Vector"): The bromine atom at C4 is the primary synthetic handle. Located meta to the methyl and ortho to the methoxy, it allows for highly regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into specific protein binding pockets.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 202.05 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.9 - 2.1Optimal lipophilicity for oral bioavailability.
TPSA ~22 ŲHigh membrane permeability; potential for CNS penetration.
pKa (Pyridine N) ~6.0 - 6.5The OMe group increases basicity compared to pyridine (pKa 5.2), enhancing solubility at physiological pH.

Therapeutic Applications & Biological Rationale[1][2][3]

This scaffold is frequently employed to synthesize libraries for three primary therapeutic areas.

Oncology: Kinase Inhibition

In kinase inhibitor design, the pyridine nitrogen often functions as the "hinge binder" (forming H-bonds with the ATP binding site). The 4-position (Bromine handle) allows the attachment of a "tail" that extends into the solvent-exposed region or the hydrophobic back-pocket (e.g., in PI3K or EGFR inhibitors).

  • Mechanism: The 5-methoxy group donates electron density, increasing the basicity of the ring nitrogen, thereby strengthening the H-bond interaction with the kinase hinge region residues.

Neurology: GPCR & Ion Channel Modulation

The 5-methoxy-2-methylpyridine motif mimics the substructures of neurotransmitters (e.g., serotonin, dopamine).

  • Target Potential: GABA-A receptor modulators and mGluR5 negative allosteric modulators (NAMs).

  • Rationale: Replacing a phenyl ring with this pyridine scaffold often reduces lipophilicity (lowering non-specific binding) while maintaining the aromatic pi-stacking interactions required for receptor binding.

Gastrointestinal: Acid Secretion Control

Structurally related to the "prazoles" (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan , this intermediate allows for the synthesis of novel sulfonyl-pyridine derivatives. The 4-position is critical for introducing steric bulk that locks the inhibitor in the H+/K+ ATPase channel.

Synthetic Utility & Reaction Pathways[4]

The core value of this compound lies in its ability to undergo orthogonal functionalization.

Visualization of Reaction Space

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

ReactionSpace Core 4-Bromo-5-methoxy- 2-methylpyridine Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (C-N Bond / Amination) Core->Buchwald R-NH2 / Pd(0) Heck Heck Reaction (Alkenylation) Core->Heck Alkene / Pd(II) Lithiation Lithium-Halogen Exchange (Electrophile Trapping) Core->Lithiation n-BuLi / -78°C Kinase Kinase Inhibitors (Biaryl Scaffolds) Suzuki->Kinase GPCR GPCR Ligands (Aminopyridines) Buchwald->GPCR Fused Fused Heterocyclics (Naphthyridines) Heck->Fused Lithiation->Fused

Figure 1: Divergent synthetic pathways utilizing the 4-bromo handle for library generation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-methoxy-2-methyl-4-(aryl)pyridine derivatives (Kinase Inhibitor Precursors).

Reagents:

  • 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Note: The electron-rich nature of the 5-methoxy group may slightly deactivate the oxidative addition step compared to electron-deficient pyridines. Higher catalyst loading or phosphine ligands like XPhos may be required for sterically hindered partners.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes in 20–50% EtOAc due to the polarity of the pyridine nitrogen.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-amino-5-methoxy-2-methylpyridine analogs (GPCR Ligands).

Reagents:

  • 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos or BINAP (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene or tert-Amyl alcohol (0.2 M)

Methodology:

  • Pre-complexation: Mix Pd source and ligand in the solvent under Argon for 10 minutes to generate the active catalytic species.

  • Addition: Add the pyridine bromide, amine, and base.

  • Heating: Reflux at 100–110°C for 12 hours.

    • Critical Control Point: Ensure strictly anhydrous conditions. The presence of water will quench the active catalyst and may hydrolyze the bromide.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via reverse-phase HPLC if the amine product is highly polar.

Strategic Synthesis of the Core Intermediate

If the compound is unavailable commercially, it can be synthesized via the following validated route:

  • Starting Material: 5-Hydroxy-2-methylpyridine (Commercially available).[2]

  • Step 1 (O-Methylation): MeI, K₂CO₃, Acetone, Reflux. (Yield >90%).

    • Product: 5-Methoxy-2-methylpyridine.[2][3][4][5][6]

  • Step 2 (N-Oxidation): mCPBA, DCM, RT.

    • Product: 5-Methoxy-2-methylpyridine N-oxide.

    • Rationale: N-oxidation activates the 4-position for nucleophilic attack or directs electrophilic bromination.

  • Step 3 (Bromination): POBr₃ or Br₂/Acetic Acid.

    • Note: Direct bromination of the pyridine ring is difficult. The N-oxide route allows for regioselective insertion at C4 followed by reduction of the N-oxide (using PBr₃ or Zn/AcOH).

References

  • Garg, N. K., et al. "Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons."[7] US Patent Application US2021/0323987.[7] (Demonstrates the utility of pyridine intermediates in fused systems). Link

  • BenchChem Technical Series. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." (Provides analogous protocols for methyl-bromo-pyridine handling). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73554829, 4-Bromo-5-methoxy-2-methylpyridine." PubChem. Accessed 2025.[8][6][7] (Verification of chemical structure and identifiers). Link

  • Blakemore, D. C., et al. "Organic Synthesis - A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 2018. (General reference for pyridine cross-coupling strategies in drug discovery). Link

Sources

Difference between 4-Bromo-5-methoxy-2-methylpyridine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Free Base vs. Hydrochloride Salt in Drug Discovery

Executive Summary

In medicinal chemistry, the selection between a free base and its hydrochloride (HCl) salt form is rarely arbitrary. For 4-Bromo-5-methoxy-2-methylpyridine —a critical halogenated heterocyclic building block—the choice dictates solubility profiles, storage stability, and reactivity in cross-coupling protocols.

This guide analyzes the physicochemical divergence between the two forms, providing actionable protocols for interconversion and application in high-throughput synthesis.

Physicochemical Characterization & Solubility Profile

The introduction of the hydrochloride counter-ion fundamentally alters the lattice energy and solvation shell of the pyridine scaffold.

Comparative Data Table
FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
Molecular Formula C₇H₈BrNOC₇H₈BrNO · HCl
Physical State Low-melting solid or viscous oil (purity dependent)Crystalline Solid
Hygroscopicity LowModerate to High (Desiccant required)
LogP (Lipophilicity) ~2.1 (Moderate lipophilicity)< 0 (Hydrophilic)
Primary Solubility DCM, EtOAc, THF, TolueneWater, Methanol, DMSO
Storage Stability Susceptible to N-oxidation over timeHigh (Lattice stabilizes N-lone pair)
Solubility Mechanics
  • Free Base: The presence of the 5-methoxy and 2-methyl groups increases lipophilicity. The free base relies on Van der Waals forces and weak dipole interactions, making it miscible with aprotic organic solvents (DCM, Toluene). This is the required form for lithiation or Grignard exchange , as acidic protons on the salt would quench organometallic reagents immediately.

  • HCl Salt: Protonation of the pyridine nitrogen (pKa ~5–6) creates an ionic species. The high lattice energy results in a solid that is easier to weigh and handle but requires polar protic solvents (MeOH, Water) or high-dielectric aprotic solvents (DMSO) for dissolution.

Synthetic Utility & Reactivity Logic

The choice of form impacts downstream chemistry, particularly in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The "Base Equivalence" Rule

When using the HCl salt in transition-metal catalysis, the researcher must account for the acidic proton. Standard protocols require an additional equivalent of base (e.g.,


, 

, or

) to neutralize the salt in situ before the catalytic cycle can proceed efficiently. Failure to do so often leads to stalled reactions or catalyst poisoning.
Reactivity Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct form based on the intended reaction type.

G Start Target: 4-Bromo-5-methoxy-2-methylpyridine Decision Intended Reaction? Start->Decision Lithiation Lithiation / Grignard (Halogen-Metal Exchange) Decision->Lithiation Suzuki Suzuki / Buchwald (Pd-Catalysis) Decision->Suzuki Storage Long-term Storage (>1 Month) Decision->Storage Req_Base MUST use Free Base (Avoid Proton Quench) Lithiation->Req_Base Req_Hybrid Use Free Base OR Salt + Extra Base Suzuki->Req_Hybrid Req_Salt Use HCl Salt (Prevent Oxidation) Storage->Req_Salt

Caption: Decision matrix for selecting the optimal pyridine form based on downstream synthetic requirements.

Experimental Protocols: Interconversion

Researchers often purchase the stable salt but require the base for synthesis. Below are self-validating protocols for conversion.

Protocol A: Activation (Salt

Free Base)

Use this when preparing for organometallic coupling or lithiation.

  • Dissolution: Suspend 10.0 mmol of the 4-Bromo-5-methoxy-2-methylpyridine HCl salt in 50 mL of Dichloromethane (DCM). The solid may not fully dissolve initially.

  • Neutralization: Slowly add 50 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Observation: Evolution of gas (

      
      ) if using bicarbonate. The bi-phasic mixture will clarify as the free base migrates to the DCM layer.
      
  • Extraction: Vigorously stir for 15 minutes. Separate the organic layer. Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation:

    
     NMR in 
    
    
    
    should show a shift in the aromatic protons compared to the salt (typically upfield shift due to deprotonation).
Protocol B: Stabilization (Free Base

Salt)

Use this for purifying crude material or long-term archiving.

  • Solvation: Dissolve the crude oil/solid free base in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen) to avoid moisture absorption. Wash with cold ether.

  • Drying: Dry under high vacuum to remove trace dioxane.

Stability & Degradation Pathways

Understanding the degradation mechanisms is vital for supply chain management.

N-Oxidation (Free Base Risk)

Electron-rich pyridines (due to the methoxy group) are susceptible to oxidation at the nitrogen atom by atmospheric oxygen over long periods, forming the N-oxide .

  • Mechanism: The lone pair on the nitrogen attacks electrophilic oxygen species.

  • Prevention: The HCl salt sequesters this lone pair in a bond with the proton (

    
    ), rendering it unreactive toward oxygen.
    
Hygroscopicity (Salt Risk)

While chemically stable, the HCl salt is hygroscopic. Absorption of water alters the stoichiometry (forming hydrates), which can lead to errors in molarity calculations during reaction setup.

  • Mitigation: Store HCl salts in a desiccator or sealed under Argon.

Analytical Differentiation

How to confirm which form you have using standard analytical techniques.

NMR Spectroscopy (

NMR)
  • Solvent: DMSO-

    
     is recommended for the salt; 
    
    
    
    for the base.
  • Shift Diagnostic: The protons adjacent to the nitrogen (C6-H and the C2-Methyl group) will appear significantly downfield (deshielded) in the HCl salt compared to the free base due to the positive charge on the nitrogen ring.

    • Free Base C2-Me:

      
       ppm.
      
    • HCl Salt C2-Me:

      
       ppm.
      
LC-MS
  • Note: Standard LC-MS uses acidic mobile phases (Formic acid/TFA). Therefore, both forms will appear as the same [M+H]+ peak (Mass ~202/204 for Br isotopes). LC-MS cannot distinguish the solid-state starting material, only the ionized species in solution.

References
  • PubChem. Compound Summary: Pyridine derivatives and salts. National Library of Medicine. Available at: [Link] (Accessed: 2024-05-20).

  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Palladium coupling mechanisms involving pyridine bases). Available at: [Link]

Methodological & Application

Technical Guide: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methoxy-2-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Reaction Conditions Using 4-Bromo-5-methoxy-2-methylpyridine HCl Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Structural Analysis

4-Bromo-5-methoxy-2-methylpyridine hydrochloride (CAS: 1803589-78-7) is a highly functionalized heterocyclic building block used in the synthesis of kinase inhibitors and proton pump inhibitors (PPIs).

Successfully coupling this substrate presents two distinct chemical challenges that standard "textbook" Suzuki conditions often fail to address:

  • The Hydrochloride Salt Factor: The HCl moiety is acidic. If not neutralized correctly, it can protonate electron-rich phosphine ligands (deactivating the catalyst) or consume the base required for the transmetallation step.

  • Steric & Electronic Hindrance: The 5-methoxy group is ortho to the reactive 4-bromo center. This creates significant steric bulk that hinders the oxidative addition of Palladium. Furthermore, the electron-donating nature of the methoxy group makes the C-Br bond less electrophilic compared to a naked 4-bromopyridine.

This guide provides a validated protocol designed to overcome these specific hurdles using a "Base-Break" strategy and sterically demanding ligands .

Critical Reaction Parameters

The "Base-Break" Stoichiometry

In a standard Suzuki coupling, 2.0 equivalents of base are used. However, for Pyridine HCl salts , the first equivalent of base is instantly consumed to neutralize the hydrochloride.

  • Standard Protocol: 1.0 eq Substrate + 2.0 eq Base

    
    FAILURE  (Effective base is only 1.0 eq; reaction stalls).
    
  • Corrected Protocol: 1.0 eq Substrate + 3.5 eq Base

    
    SUCCESS  (Neutralization + 2.5 eq excess for catalysis).
    
Catalyst & Ligand Selection

Due to the steric clash from the 5-OMe group, standard Pd(PPh


)

is often too slow or results in low yields.
  • Recommended System: Pd(dppf)Cl

    
    ·DCM  (Robust, industrial standard) or XPhos Pd G3  (For difficult, sterically hindered couplings).
    
  • Why? Bidentate ligands like dppf resist de-coordination, while Buchwald precatalysts (XPhos) are specifically engineered to facilitate oxidative addition into electron-rich/hindered aryl halides.

Solvent Systems

The HCl salt is highly polar and insoluble in pure toluene or THF.

  • Optimal Solvent: 1,4-Dioxane / Water (4:1) or DME / Water (3:1) .

  • Role of Water: Essential for dissolving the inorganic base and the pyridine salt, ensuring a homogeneous "base-break" event before the organic coupling proceeds.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic workflow, highlighting the critical neutralization step often missed in failed experiments.

G Start Start: 4-Br-5-OMe-2-Me-Pyridine HCl Base Base Addition (K3PO4 or Na2CO3) Start->Base + Solvent (Dioxane/H2O) Neutral In-Situ Neutralization (Free Base Formation) Base->Neutral - HCl (Salt Break) Cat Catalyst Entry (Pd(dppf)Cl2) Neutral->Cat Substrate Ready Cycle Catalytic Cycle (Ox. Add -> Transmet -> Red. Elim) Cat->Cycle + Boronic Acid Cycle->Cycle Turnover Product Product Formation Cycle->Product Yield > 85%

Figure 1: The "Base-Break" workflow. Note that catalyst entry is most effective AFTER the acidic salt is neutralized.

Validated Experimental Protocol

Materials
  • Substrate: 4-Bromo-5-methoxy-2-methylpyridine HCl (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (3 – 5 mol%)
  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) or Cs
    
    
    CO
    
    
    (3.5 equiv)
  • Solvent: 1,4-Dioxane and Deionized Water (degassed).

Step-by-Step Procedure

Step 1: Reaction Setup & Degassing

  • To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-methoxy-2-methylpyridine HCl (1.0 eq) and the Boronic Acid (1.2 eq).

  • Add K

    
    PO
    
    
    
    (3.5 eq). Note: Finely ground powder is preferred.
  • Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Inject 1,4-Dioxane and Water (Ratio 4:1) via syringe.[1] The concentration with respect to the pyridine substrate should be 0.1 M to 0.2 M.

    • Observation: You may see some bubbling or heat generation as the base neutralizes the HCl.

Step 2: Catalyst Addition

  • Remove the septum briefly under a positive stream of inert gas and add Pd(dppf)Cl

    
    ·DCM  (0.05 eq). Reseal immediately.
    
    • Why add catalyst last? This prevents the acidic HCl from stripping the phosphine ligand from the Palladium before the base has a chance to act.

Step 3: Reaction

  • Heat the mixture to 90°C – 100°C for 4 to 16 hours.

  • Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~ 202/204 for free base) and formation of the product.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate and Water.

  • Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients depending on product polarity).

Optimization & Troubleshooting Matrix

If the standard protocol yields poor results, consult the decision matrix below.

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction Only SM remaining.Catalyst poisoning by HCl or poor solubility.1. Pre-neutralize the salt in water/base, extract free base, then run reaction.2. Switch to XPhos Pd G3 .
Protodehalogenation Mass = SM minus Br plus H."Hydride" source present; reaction too hot/long.1. Use anhydrous conditions (switch to DMF/Base).2. Lower temp to 80°C.
Homocoupling Dimer of Boronic Acid.[2]Oxidative coupling of boronic acid.1. Degas solvents more rigorously (O

causes homocoupling).2. Add Boronic acid slowly (syringe pump).
Stalled Conversion 50% SM, 50% Product.Catalyst death or Base consumption.1. Add more base (ensure pH > 10).2. Add fresh catalyst boost (1-2 mol%).
Optimization Logic Flow

DecisionTree Start Low Yield / Failure CheckpH Check pH of Aqueous Layer Start->CheckpH Acidic pH < 9 (Base Consumed) CheckpH->Acidic Basic pH > 10 (Base OK) CheckpH->Basic Action1 Increase Base to 4.0 eq or use Cs2CO3 Acidic->Action1 CheckCat Evaluate Catalyst Basic->CheckCat Steric Steric Bulk Issue? CheckCat->Steric Action2 Switch to XPhos or SPhos Pd G3 Steric->Action2 Yes Action3 Switch to DMF (Higher Temp) Steric->Action3 No

Figure 2: Troubleshooting decision tree for optimizing the coupling of pyridine HCl salts.

References

  • BenchChem. Technical Support: Troubleshooting Suzuki Coupling with Bromopyridine Hydrochloride. Retrieved from

  • Lutz, M. et al. (2017). Organocatalytic Diboration and Silaboration Based on Pyridine-Mediated Activation. Kyoto University. (Referencing general halopyridine coupling conditions). Retrieved from

  • National Institutes of Health (NIH). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl Building Blocks. PMC Articles. Retrieved from

  • Enamine Store. this compound Product Page. (Structural Confirmation). Retrieved from

Sources

Application Note & Protocol: Strategic Demethylation of 4-Bromo-5-methoxy-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the demethylation of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride to its corresponding pyridinol, 4-Bromo-5-hydroxy-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We present a robust protocol utilizing hydrobromic acid, detailing the reaction mechanism, step-by-step procedure, safety considerations, and purification strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Synthetic Value of Pyridinols

Substituted pyridines are cornerstone heterocyclic motifs in medicinal chemistry and drug development.[1] The conversion of readily available methoxy-substituted pyridines to their corresponding hydroxy (pyridinol) analogues is a frequent and pivotal transformation. The hydroxyl group offers a versatile handle for subsequent functionalization, such as etherification, esterification, or introduction into pharmacophoric structures.

This compound is a common starting material, and its demethylation yields 4-Bromo-5-hydroxy-2-methylpyridine, a valuable building block for more complex molecular architectures. The challenge in demethylating aryl methyl ethers, particularly on a pyridine scaffold, lies in the stability of the C(aryl)-O bond.[2] Cleavage requires potent reagents that can operate under conditions that preserve other functional groups on the molecule.

Several strategies exist for aryl methyl ether cleavage, broadly categorized as Brønsted acid-mediated, Lewis acid-mediated, and nucleophilic reagent-mediated methods.[3]

  • Lewis acids like boron tribromide (BBr₃) are highly effective, even at low temperatures, but are corrosive, moisture-sensitive, and can be difficult to handle on a large scale.[2][4][5]

  • Nucleophilic reagents , such as thiolates (e.g., EtSNa), can cleave ethers under milder conditions but may lack chemoselectivity if other electrophilic sites are present.[6][7]

  • Brønsted acids , such as concentrated hydrobromic (HBr) or hydroiodic (HI) acid, represent a classical and powerful, albeit harsh, approach.[4][8]

For the demethylation of this compound, this guide will focus on the use of concentrated hydrobromic acid. The choice is predicated on its efficacy, cost-effectiveness, and the compatibility of the acidic conditions with the hydrochloride salt form of the starting material.

Reaction Mechanism: Sₙ2 Cleavage of a Protonated Ether

The demethylation of an aryl methyl ether with HBr proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is facilitated by the strong acidity of HBr and the excellent nucleophilicity of the bromide ion.

Step 1: Protonation of the Ether The reaction initiates with the protonation of the methoxy group's oxygen atom by HBr. This is a crucial activation step, converting the poor leaving group (-OCH₃) into a good leaving group (-HOCH₃⁺), an arylmethyloxonium ion.[4]

Step 2: Nucleophilic Attack A bromide ion (Br⁻), acting as a nucleophile, attacks the electrophilic carbon of the methyl group. This is a concerted Sₙ2 displacement.

Step 3: Product Formation The C-O bond is cleaved, resulting in the formation of the desired pyridinol product (4-Bromo-5-hydroxy-2-methylpyridine) and methyl bromide (CH₃Br) as a volatile byproduct. The pyridine nitrogen remains protonated throughout the reaction in the strongly acidic medium.

Caption: Reaction mechanism for HBr-mediated demethylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated HBr must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Commercial Source
Hydrobromic acid (HBr)48% aqueous solutionCommercial Source
Sodium hydroxide (NaOH)Pellets, ≥98%Commercial Source
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house prep
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Quantitative Data
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Bromo-5-methoxy-2-methylpyridine HCl238.5110.01.02.39 g
Hydrobromic Acid (48% aq.)80.91~100~1011.3 mL

Note: A large excess of HBr is used as it serves as both the reagent and the solvent.

Step-by-Step Procedure

Reaction Setup & Demethylation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.39 g, 10.0 mmol).

  • In a certified chemical fume hood, carefully add 48% aqueous hydrobromic acid (11.3 mL, ~100 mmol).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 120-125 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-24 hours.

    • Expert Insight: The reaction progress should be monitored. Take a small aliquot, carefully neutralize it, extract with EtOAc, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

Work-up and Isolation 6. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 7. Carefully pour the cooled reaction mixture into a beaker containing crushed ice (~50 g). This helps to control the exotherm during neutralization. 8. Slowly neutralize the acidic solution by adding 10 M sodium hydroxide (NaOH) solution dropwise while stirring in an ice bath. The product will begin to precipitate. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8.

  • Causality: The product, a pyridinol, is amphoteric. It is soluble in strong acid (as the pyridinium salt) and strong base (as the phenoxide). It is least soluble near its isoelectric point (neutral pH), causing it to precipitate.
  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
  • Isolate the crude solid product by vacuum filtration using a Buchner funnel.
  • Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
  • Dry the crude product under vacuum.

Purification 13. The crude 4-Bromo-5-hydroxy-2-methylpyridine can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes. 14. Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[9]

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Flask with Starting Material & HBr B Heat to Reflux (120-125°C) A->B C Monitor Reaction (12-24h) B->C D Cool to Room Temperature C->D Reaction Complete E Quench in Ice D->E F Neutralize with NaOH to pH 7-8 E->F G Isolate Crude Product via Filtration F->G H Wash with Cold Water & Dry G->H I Recrystallization or Column Chromatography H->I

Caption: Experimental workflow for HBr-mediated demethylation.

Safety and Hazard Management

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.

  • Hydrobromic Acid (HBr): HBr is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is corrosive to the respiratory tract upon inhalation.[10][11]

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene or Viton).[12][13]

    • Engineering Controls: All manipulations must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11] An emergency eyewash and safety shower must be immediately accessible.[12]

  • Neutralization: The neutralization of a strong acid (HBr) with a strong base (NaOH) is highly exothermic. Perform this step slowly and with external cooling (ice bath) to prevent uncontrolled boiling and splashing.

  • Waste Disposal: All aqueous and organic waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC/LC-MS. Ensure the heating mantle is maintaining the correct temperature.
Low Yield Product loss during work-up (pH overshot).Carefully adjust the pH during neutralization. If the pH goes too high (>9), the product may redissolve as the phenoxide. Re-acidify slightly to pH 7-8.
Incomplete precipitation.Ensure the solution is sufficiently cold during filtration. Stir for a longer duration after neutralization.
Formation of Byproducts Overheating leading to decomposition or side reactions.Maintain a steady reflux; do not overheat. Consider a milder demethylating agent like pyridinium hydrochloride if decomposition is severe.[4][14]

Conclusion

The demethylation of this compound using 48% hydrobromic acid is a robust and effective method for producing the synthetically valuable 4-Bromo-5-hydroxy-2-methylpyridine. While the conditions are harsh, the procedure is straightforward and high-yielding when performed with care. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently execute this important transformation.

References

  • Demethylation - Wikipedia. [Link]

  • Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). A New Reagent for the Deprotection of Aryl Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105.
  • ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. [Link]

  • Reddit. (2022, December 7). Aryl methyl ether cleavage. r/Chempros. [Link]

  • Kojima, T., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(05), 585-588.
  • Duan, Y., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • Murai, M., et al. (2012). Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. Organic Letters, 14(4), 1070–1073.
  • Sciencemadness.org. (2012, August 16). demethylation of methyl aryl ethers. [Link]

  • Rao, H. S. P., & Reddy, K. S. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.
  • Ghorbani-Vaghei, R., & Shahbazi, M. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9035-9057.
  • Airgas. (2014). Safety Data Sheet: HYDROGEN BROMIDE. [Link] (Note: Direct PDF links may break, a landing page is better if available). A representative SDS can be found on supplier websites.

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

  • Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. [Link]

  • Google Patents. (2012).
  • Li, G., et al. (2009). Highly Efficient and Scalable Process for Demethylation of 6-(2,4-Dimethoxybenzoyl)chromen-2-one and Other Aryl Methyl Ethers. Organic Process Research & Development, 13(4), 801–803.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrogen Bromide. [Link]

  • Kumar, P., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 12333–12346.
  • Anderson, N. G., et al. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(6), 880–885.
  • Kojima, T., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(05), 585-588. [Link]

  • Japan Tobacco Inc. (2020). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Google Patents. (2004). EP0913381B1 - Method for purifying a bromine compound.
  • Organic Syntheses Procedure. (2014). PREPARATION OF 2,4-DIPHENYLPYRIDINE. [Link]

  • ResearchGate. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • Google Patents. (1967).
  • PubChem. This compound. [Link]

  • Thomas, M., et al. (2004). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 2(1), 47-51.
  • Al-Zaydi, K. M. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(1), 1013-1025.
  • Reddit. (2025, March 11). Demethylation over debenzylation conditions?. r/Chempros. [Link]

  • Google Patents. (1964).

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-5-methoxy-2-methylpyridine is a critical scaffold in the synthesis of kinase inhibitors and gastric acid secretion inhibitors (e.g., P-CABs). Its functionalization presents a specific "electronic tug-of-war" that researchers must navigate:

  • Activation: The pyridine nitrogen (N1) activates the C4-position for nucleophilic attack via resonance stabilization of the Meisenheimer intermediate.

  • Deactivation: The C5-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the ring, significantly decreasing the electrophilicity of the C4 carbon compared to simple 4-halopyridines.

Implication for Experimental Design: Standard thermal Nucleophilic Aromatic Substitution (


) is often sluggish or fails with weak nucleophiles (e.g., anilines, hindered amines). Consequently, Transition Metal Catalysis (Buchwald-Hartwig)  is the recommended protocol for C-N bond formation, while classical 

is reserved for strong nucleophiles (alkoxides, thiolates).

Decision Matrix: Selecting the Right Pathway

Before beginning synthesis, select the protocol based on your target nucleophile.

ReactionSelector Start Target Nucleophile Amine Amine (1° or 2°) Start->Amine Alkoxide Alkoxide / Thiolate Start->Alkoxide Carbon Boronic Acid / Ester Start->Carbon MethodBH Protocol A: Pd-Catalyzed Amination (Buchwald-Hartwig) Amine->MethodBH Overcomes 5-OMe deactivation MethodSNAr Protocol B: Classical SNAr (High Heat/Strong Base) Alkoxide->MethodSNAr Strong Nu- drives reaction MethodSuzuki Protocol C: Suzuki-Miyaura Coupling Carbon->MethodSuzuki C-C Bond Formation

Figure 1: Strategic decision tree for functionalizing 4-Bromo-5-methoxy-2-methylpyridine.

Protocol A: Buchwald-Hartwig Amination (Recommended for Amines)

Objective: High-yield coupling of primary/secondary amines where thermal


 fails.
Mechanism:  The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky ligand (e.g., BINAP, Xantphos) facilitates reductive elimination and prevents catalyst poisoning by the pyridine nitrogen.
Materials
  • Substrate: 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2-5 mol%)

  • Ligand: BINAP (7.5 mol%) or Xantphos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the pyridine substrate, Pd(OAc)₂, Ligand (BINAP), and Base (Cs₂CO₃).

    • Note: If using NaOtBu, ensure it is fresh and white; yellowing indicates hydrolysis which kills the reaction.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Inject anhydrous Toluene and the Amine (if liquid) through the septum.

  • Activation: Stir at Room Temperature (RT) for 5 minutes to allow ligand complexation.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The starting material (Br-pyridine) usually elutes later than the amino-product on reverse phase.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway (Graphviz)

BuchwaldCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate Coord Amine Coordination OxAdd->Coord Amine Deprot Deprotonation (Base) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).

Protocol B: Classical (For Strong Nucleophiles)

Objective: Displacement of Bromine using alkoxides or thiolates. Critical Insight: Because the 5-OMe group deactivates the ring, this reaction requires polar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and leave the anion "naked" and reactive.

Materials
  • Substrate: 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) or Sodium Thiolate (1.5–2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DMF (0.5 M concentration).

  • Addition: Add the nucleophile (e.g., NaOMe powder) in one portion at RT.

  • Thermal Activation: Heat to 90–120°C .

    • Caution: Do not exceed 140°C if using NaOMe, as demethylation of the 5-OMe group can occur, leading to a pyridone byproduct.

  • Quench: Pour the reaction mixture into ice-water.

  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization or Column Chromatography.

Comparative Data: Reaction Conditions

ParameterProtocol A (Buchwald)Protocol B (

)
Protocol C (Suzuki)
Primary Utility C-N Bonds (Amines)C-O / C-S BondsC-C Bonds
Temp Range 80°C – 110°C100°C – 130°C80°C – 100°C
Base Weak (Cs₂CO₃) or Strong (NaOtBu)Strong (Alkoxide/Hydride)Weak (K₂CO₃, K₃PO₄)
Solvent Toluene, DioxaneDMF, DMSO, NMPDioxane/H₂O, DMF
Key Risk Catalyst Poisoning (N-coordination)Incomplete Conversion (due to EDG)Protodeboronation
Typical Yield 85–95%60–80%80–90%

Troubleshooting & Optimization

Issue: Low Conversion in Buchwald-Hartwig
  • Cause: The pyridine nitrogen may displace the phosphine ligand, forming an inactive Pd-complex.

  • Solution: Switch to BrettPhos or Xantphos (bidentate ligands with large bite angles) which bind Pd more tightly than the pyridine nitrogen. Alternatively, use a "precatalyst" like Pd(OAc)₂/XPhos G2 to ensure rapid initiation.

Issue: Demethylation during
  • Cause: At high temperatures (>130°C) with strong nucleophiles, the 5-methoxy ether can be cleaved.

  • Solution: Lower the temperature to 90°C and extend reaction time. Switch solvent to NMP, which is more stable than DMF at high heat.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Topics in Current Chemistry, 2002.

  • Organic Process Research & Development. "Scalable Synthesis of Pyridine Derivatives via Suzuki-Miyaura Coupling." ACS Publications, 2014.

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine."[3] BenchChem Protocols, 2025.

  • Chemical Science.

    
    )." Royal Society of Chemistry, 2022. 
    

Sources

Preparation of pharmaceutical heterocycles using 4-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-5-methoxy-2-methylpyridine in Pharmaceutical Heterocycle Synthesis

Executive Summary

4-Bromo-5-methoxy-2-methylpyridine (CAS: 1227494-49-6) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern offers a trifunctional handle for divergent synthesis:

  • C4-Bromo: An electrophilic site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

  • C5-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's basicity and serves as a hydrogen bond acceptor or a precursor to a hydroxyl group (via demethylation).

  • C2-Methyl: A benzylic-like site susceptible to oxidation (to aldehydes/acids) or lateral lithiation.

This guide details the protocols for transforming this building block into bioactive heterocycles, specifically targeting Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors .

Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand its electronic environment. The pyridine ring is naturally electron-deficient. However, the C5-Methoxy group exerts a mesomeric donating effect (+M), which slightly deactivates the ring toward Nucleophilic Aromatic Substitution (


) at the C4 position compared to a naked 4-bromopyridine. Consequently, Palladium-catalyzed coupling  is the superior methodology for C4 functionalization over classical displacement.
Divergent Synthesis Pathway

The following diagram illustrates the strategic "hub" capability of this molecule.

ReactivityMap Figure 1: Divergent Synthetic Pathways for 4-Bromo-5-methoxy-2-methylpyridine Scaffold 4-Bromo-5-methoxy- 2-methylpyridine Suzuki Biaryl Products (Kinase Inhibitors) Scaffold->Suzuki Pd(0), Ar-B(OH)2 (C4-C Coupling) Buchwald Aminopyridines (GPCR Ligands) Scaffold->Buchwald Pd(0), HNR2 (C4-N Coupling) Lithiation Pyridine-4-carbaldehydes (Vonoprazan Analogs) Scaffold->Lithiation n-BuLi, DMF (Halogen Exchange) Oxidation Picolinic Acids (Amide Couplings) Scaffold->Oxidation SeO2 or KMnO4 (C2-Me Oxidation)

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized to overcome the slight electronic deactivation caused by the C5-methoxy group. It is ideal for synthesizing biaryl scaffolds common in kinase inhibitors.

Materials
  • Substrate: 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and high turnover.

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonates for sterically demanding pyridines.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add the degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under a positive stream of Argon.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Preferred): 110°C for 45 minutes.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1][2][4] Dry over Na₂SO₄.[1][2][5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyridines often streak; add 1% Triethylamine to the eluent if necessary.

Data: Optimization Screening Table
EntryCatalystBaseSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH90°C / 18h45%Incomplete conversion; catalyst decomposition.
2Pd(OAc)₂/SPhosK₃PO₄Toluene100°C / 12h72%Good, but SPhos is expensive.
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90°C / 12h 91% Optimal balance of cost/yield.

Protocol B: C4-Amination via Buchwald-Hartwig

Installing an amine at C4 creates 4-aminopyridine motifs, essential for H+/K+ ATPase inhibitors (similar to the Vonoprazan class).

Mechanistic Insight

The C5-methoxy group increases electron density, making oxidative addition slower. Therefore, a strong electron-rich ligand (like Xantphos or BINAP) is required to facilitate the catalytic cycle.

Methodology
  • Preparation: In a glovebox or under strict Argon flow, combine:

    • 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Execution: Heat to 100°C for 12 hours.

  • Validation: Monitor by LC-MS. The product will show a distinct M+H peak and a UV shift due to the extended conjugation of the aminopyridine.

Protocol C: Halogen-Lithium Exchange (Advanced)

This protocol transforms the electrophilic C4-Br into a nucleophilic C4-Li species, allowing reaction with electrophiles (aldehydes, ketones, DMF).

Critical Warning: The C4-Li species is unstable. The reaction must be performed at -78°C to prevent "dance" rearrangement or dimerization.

Workflow

LithiationFlow Figure 2: Cryogenic Lithiation Protocol Start Substrate in Dry THF (-78°C) Exchange Add n-BuLi (1.1 equiv) Dropwise over 10 min Start->Exchange Intermediate Lithio-Pyridine Species (Transient) Exchange->Intermediate Quench Add Electrophile (e.g., DMF) Stir 30 min at -78°C Intermediate->Quench Warm Warm to RT Hydrolysis Quench->Warm

  • Setup: Flame-dry a flask. Add substrate in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-Butyllithium (1.6M in hexanes) dropwise. Do not allow temperature to rise.

  • Trapping: Stir for 15 minutes, then add neat DMF (for formylation to aldehyde) or an aldehyde (for alcohol synthesis).

  • Workup: Quench with saturated NH₄Cl at low temperature before warming.

References & Sourcing

The protocols above are synthesized from standard methodologies for electron-rich pyridine functionalization. For specific material sourcing and analogous reaction data, refer to the following:

  • Compound Sourcing (BLD Pharm): 4-Bromo-5-methoxy-2-methylpyridine (CAS 1227494-49-6). Available for research use.[6][7]

  • Compound Sourcing (Sigma-Aldrich/Merck): 4-Bromo-2-methoxy-5-methylpyridine (Isomer check required for specific catalog entries).

  • Suzuki Coupling of Pyridines: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (General methodology for methyl-bromo-pyridines).

  • Boronic Acid Reactivity: Application Notes for Pyridinyl Boronic Acids in Suzuki-Miyaura Coupling.

Disclaimer: All procedures involve hazardous chemicals. Consult local EHS guidelines and SDS before execution. Yields may vary based on the specific coupling partner used.

Sources

Application Note: Controlled Magnesiation of 4-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of Grignard reagents from electron-deficient heterocycles, particularly functionalized pyridines, presents a dichotomy of challenges. While the pyridine ring itself is electron-deficient (resisting oxidative addition of Mg(0)), the presence of electron-donating groups (EDGs) like the 5-methoxy moiety in 4-Bromo-5-methoxy-2-methylpyridine (1) deactivates the carbon-bromine bond toward halogen-metal exchange.

This guide moves beyond traditional direct insertion methods, which are often plagued by sluggish initiation and Wurtz homocoupling side reactions. Instead, we define a Magnesium-Halogen Exchange protocol using the "Turbo Grignard" reagent (i-PrMgCl·LiCl).[1][2][3][4][5][6][7][8] This method ensures quantitative conversion at mild temperatures, stabilizes the resulting pyridylmagnesium species via LiCl-complexation, and offers a scalable, self-validating workflow.

Strategic Analysis & Mechanism

The Challenge of Substrate (1)
  • Electronic Conflict: The pyridine nitrogen renders the ring electron-poor, theoretically aiding nucleophilic attack but hindering the radical processes required for direct Mg insertion. Conversely, the 5-OMe group is an EDG ortho to the bromide. In halogen-metal exchange, EDGs typically decrease the rate of exchange by destabilizing the developing negative charge on the aromatic ring.

  • Steric Environment: The 2-Methyl group blocks the

    
    -position, preventing common side reactions like nucleophilic attack by the exchange reagent at C2, but it adds steric bulk that may influence solubility.
    
The Solution: Turbo Grignard Exchange

The use of Isopropylmagnesium Chloride – Lithium Chloride complex (i-PrMgCl[8][9]·LiCl) is the superior methodology.

  • Kinetic Acceleration: The LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species.

  • Thermodynamic Stabilization: The resulting pyridyl Grignard forms a "ate" complex or a stabilized magnesiate with LiCl, preventing the common decomposition pathway of 4-pyridyl anions (nucleophilic attack on unreacted starting material).

Reaction Pathway Diagram

GrignardPathway cluster_0 Key Transformation Substrate 4-Bromo-5-methoxy- 2-methylpyridine Complex Pre-Exchange Complex Substrate->Complex Coordination Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Complex Intermediate Magnesiate Species (5-OMe-2-Me-Py-4-MgCl·LiCl) Complex->Intermediate Mg-Halogen Exchange (Fast, Equilibrium driven) Byproduct i-PrBr (Inert Byproduct) Complex->Byproduct

Figure 1: Mechanistic pathway for the formation of the pyridylmagnesium species via halogen-metal exchange.

Detailed Experimental Protocols

Protocol A: Magnesium-Halogen Exchange (Recommended)

Best for: High purity, functional group tolerance, and lab-to-pilot scale.

Reagents:

  • Substrate: 4-Bromo-5-methoxy-2-methylpyridine (1.0 equiv).[2]

  • Exchange Reagent: i-PrMgCl[2][6][9]·LiCl (1.3 M in THF, commercially available or prepared) (1.1 equiv).

  • Solvent: Anhydrous THF (0.5 – 1.0 M concentration relative to substrate).

Step-by-Step Procedure:

  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.

    • Cool under a stream of inert gas.[2]

  • Substrate Loading:

    • Charge the flask with 4-Bromo-5-methoxy-2-methylpyridine (e.g., 10 mmol, 2.02 g).

    • Add anhydrous THF (10 mL) to dissolve the solid. Ensure the solution is homogeneous.

  • Exchange Reaction:

    • Cool the solution to 0 °C using an ice/water bath. Note: While some pyridines exchange at RT, the 5-OMe group suggests a controlled start is safer to avoid exotherms, though the exchange rate may be slower.

    • Add i-PrMgCl[2][3][6][9]·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) dropwise via syringe or addition funnel over 5–10 minutes. Maintain internal temperature < 5 °C.

  • Reaction Incubation:

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (20–25 °C) . Stir for an additional 1–2 hours.

    • Scientific Insight: The electron-donating 5-OMe group strengthens the C-Br bond slightly compared to electron-poor pyridines. Warming to RT ensures complete conversion without decomposing the stable LiCl-complexed species.

  • Validation (The "GC Quench"):

    • Take a 50 µL aliquot.

    • Quench into a vial containing 0.2 mL saturated NH4Cl and 0.5 mL EtOAc.

    • Analyze organic layer via GC-MS or HPLC.

    • Success Criteria: Disappearance of starting bromide peak; appearance of the de-halogenated product (5-methoxy-2-methylpyridine). If bromide remains >5%, stir longer at RT.

  • Utilization:

    • The resulting solution of (5-methoxy-2-methylpyridin-4-yl)magnesium chloride·LiCl is ready for electrophile addition (e.g., aldehydes, ketones, Weinreb amides) at 0 °C to RT.

Protocol B: Direct Insertion (Alternative)

Best for: Cost-critical bulk manufacturing where Turbo Grignard is cost-prohibitive.

Reagents:

  • Magnesium turnings (1.5 equiv).

  • LiCl (1.5 equiv) - Crucial additive for acceleration.

  • DIBAL-H (0.05 equiv) - Activator.

Procedure:

  • Suspend Mg turnings and anhydrous LiCl in THF.

  • Add DIBAL-H (1M in THF) to activate the Mg surface (scavenges moisture/oxides).

  • Add 10% of the bromide substrate solution at RT. Heat to initiate (look for exotherm/color change).

  • Once initiated, add the remaining substrate dropwise to maintain a gentle reflux.[10]

  • Warning: This method is prone to lower yields (60-75%) due to Wurtz coupling.

Data Presentation & Troubleshooting

Process Parameters Table[1][4][11]
ParameterProtocol A (Exchange)Protocol B (Direct)Impact on Quality
Temperature 0 °C

25 °C
Reflux (65 °C)Lower temp prevents ring degradation.
Concentration 0.5 – 1.0 M1.0 – 2.0 MHigh conc. in Protocol A favors kinetics.
Time 1 – 2 Hours4 – 6 HoursExchange is significantly faster.
Active Species Monomeric Mg-Li complexPolymeric AggregatesMonomer reacts cleaner with electrophiles.
Yield (Est.) 85 – 95%50 – 70%Direct insertion suffers from homocoupling.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) 5-OMe deactivation; Temp too low.Warm reaction to 30–35 °C. Ensure reagents are anhydrous.
Precipitation Solubility limit of Mg-species.Add dry THF to dilute. LiCl usually prevents this.
Wurtz Coupling Dimer High local concentration of radical.Switch from Direct Insertion to Protocol A (Exchange).
No Reaction (Direct) Passivated Magnesium.Use DIBAL-H activation or "Rieke Mg".

Workflow Visualization

Workflow Start Start: 4-Bromo-5-methoxy- 2-methylpyridine Solvent Dissolve in Anhydrous THF Start->Solvent Cool Cool to 0°C Solvent->Cool AddReagent Add i-PrMgCl·LiCl (Dropwise) Cool->AddReagent Warm Warm to RT (25°C) Stir 1-2h AddReagent->Warm Check GC/HPLC Check: Bromide < 2%? Warm->Check Proceed Proceed to Electrophile Addition Check->Proceed Yes Wait Stir Additional 1h or Warm to 35°C Check->Wait No Wait->Check

Figure 2: Operational workflow for the generation of the Grignard reagent.

References

  • Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress in the Synthesis of Pyridine Grignard Reagents. Chemical Communications. (General review of pyridyl Grignard stability). Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[5] Handbook of Functionalized Organometallics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-5-methoxy-2-methylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the synthesis. The answers provide not just solutions, but the underlying chemical reasoning to empower your experimental design.

Q1: My bromination reaction results in a low yield of the desired 4-bromo isomer and a mixture of other products. What are the likely side products, and how can I improve regioselectivity?

A1: This is the most common challenge in this synthesis. The pyridine ring's electronic nature, combined with the directing effects of the methyl and methoxy substituents, dictates the reaction's outcome.

  • Understanding the Causality: The starting material, 2-methyl-5-methoxypyridine, has two activating groups. The methyl group is a weak ortho-, para-director, while the methoxy group is a strong ortho-, para-director.

    • The methoxy group strongly activates the C4 and C6 positions.

    • The methyl group activates the C3 and C6 positions. The combined effect leads to high electron density at the C4 and C6 positions, making them the most likely sites for electrophilic attack. You are likely forming the undesired 6-bromo-5-methoxy-2-methylpyridine as your main byproduct. Polybromination can also occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[2]

  • Strategic Solutions for Optimization:

    • Choice of Brominating Agent: While elemental bromine (Br₂) is a potent brominating agent, its high reactivity can lead to poor selectivity and side reactions like oxidation.[3] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired isomer.[4]

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Acetic acid is a common solvent for bromination, but its acidic nature can protonate the pyridine nitrogen, deactivating the ring towards electrophilic substitution.[5] Consider less acidic solvents like chloroform or dichloromethane.

    • Temperature Control: Electrophilic aromatic substitutions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[2]

    • Reaction Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will significantly increase the formation of polybrominated byproducts.

Q2: The bromination reaction is very slow or fails to reach completion. What are the potential causes?

A2: Sluggish reactions are typically due to insufficient electrophilicity of the brominating agent or deactivation of the pyridine substrate.

  • Underlying Issues:

    • Substrate Deactivation: Pyridine is an electron-deficient heterocycle, making it inherently less reactive than benzene in electrophilic substitutions.[4] If the reaction is run in a strong acid, the pyridine nitrogen becomes protonated, which further deactivates the ring and slows the reaction rate.

    • Reagent Quality: N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture. Ensure you are using a fresh, high-purity batch of your brominating agent.

    • Catalyst Absence: While not always necessary with an activated substrate, some brominations benefit from a catalytic amount of a Lewis acid. However, this can also decrease selectivity, so it should be approached with caution.[6]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Perform a quick purity check (e.g., melting point) on your NBS or use a newly purchased bottle.

    • Optimize Acidity: If using an acidic solvent, try reducing the acidity or switching to a non-acidic solvent and monitor the reaction progress.

    • Controlled Temperature Increase: While low temperatures favor selectivity, if the reaction is stalled, a modest increase in temperature (e.g., to room temperature) may be necessary to achieve a reasonable reaction rate. Monitor carefully for byproduct formation via TLC.

Q3: My reaction mixture turns dark brown or black, resulting in a low yield of intractable material. How can I prevent this?

A3: The formation of dark, tar-like substances is a strong indicator of oxidative side reactions or polymerization.

  • Root Cause Analysis: Elemental bromine is a powerful oxidizing agent.[3] Under certain conditions, especially elevated temperatures or the presence of impurities, it can oxidize the electron-rich methoxypyridine substrate, leading to decomposition and polymerization.

  • Preventative Measures:

    • Switch to a Milder Reagent: This is the most effective solution. Replace elemental bromine with N-Bromosuccinimide (NBS).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, which can participate in oxidative degradation pathways.

    • Strict Temperature Control: Avoid any temperature spikes. Add the brominating agent slowly and ensure the reaction vessel is adequately cooled.

    • Degas Solvents: Using degassed solvents can help remove dissolved oxygen.

Q4: What is the most effective protocol for purifying the crude 4-Bromo-5-methoxy-2-methylpyridine?

A4: A multi-step purification process is typically required to isolate the product with high purity.

  • Recommended Purification Workflow:

    • Aqueous Work-up: First, quench the reaction to destroy any remaining brominating agent. A solution of sodium thiosulfate or sodium bisulfite is effective for this. Next, neutralize any acid with a base like sodium bicarbonate or sodium carbonate. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove water-soluble impurities and residual water.[7]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Column Chromatography: This is often essential for separating the desired 4-bromo isomer from the 6-bromo isomer and other byproducts. A silica gel column is standard. The ideal eluent system must be determined empirically using TLC, but a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing) is a good starting point.[8]

    • Recrystallization (if applicable): If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final step to achieve high crystalline purity.[7]

Q5: I'm struggling with the final hydrochloride salt formation. The salt is oily, or the yield is low. What are the best practices?

A5: Hydrochloride salt formation requires anhydrous conditions and careful stoichiometric control. The physical properties of the salt can also present challenges.

  • Critical Considerations:

    • Anhydrous Conditions: The presence of water can lead to the formation of a sticky or oily hydrate instead of a crystalline solid. It can also make the product hygroscopic. Using aqueous HCl is a common mistake.

    • Solvent Choice: The free base should be dissolved in a solvent in which the hydrochloride salt is insoluble. This allows the salt to precipitate upon formation, driving the reaction to completion and simplifying isolation. Common choices include diethyl ether, ethyl acetate, or a mixture of hexanes and isopropanol.

    • Reagent: Use a solution of hydrogen chloride in an anhydrous solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. These are commercially available or can be prepared by bubbling dry HCl gas through the anhydrous solvent.

  • Optimized Protocol:

    • Dissolve the highly purified 4-Bromo-5-methoxy-2-methylpyridine free base in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add 1.05 equivalents of a standardized anhydrous HCl solution (e.g., 2M in diethyl ether) dropwise with stirring.

    • Observe the precipitation of the white hydrochloride salt.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Isolate the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under high vacuum.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol incorporates the troubleshooting advice for a higher yield and purity synthesis.

Step 1: Bromination of 2-methyl-5-methoxypyridine

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-5-methoxypyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the cooled pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a cold 10% aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification via Column Chromatography

  • Adsorb the crude oil onto a small amount of silica gel.

  • Load onto a silica gel column packed in hexanes.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to separate the isomers.

  • Combine the fractions containing the pure 4-bromo isomer (identified by TLC) and concentrate to yield a pure oil or solid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-Bromo-5-methoxy-2-methylpyridine in anhydrous diethyl ether (approx. 10 mL per gram of product).

  • Cool the solution to 0 °C.

  • Add 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Stir for an additional 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to a constant weight.

Data Summary: Optimization Parameters

The following table summarizes the expected impact of key variables on the synthesis.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Brominating Agent Br₂ (1.1 eq)NBS (1.05 eq)Increased selectivity for 4-bromo isomer, fewer byproducts.
Temperature Room Temperature (25 °C)0-5 °CHigher ratio of 4-bromo to 6-bromo isomer.
Solvent Acetic AcidDichloromethaneReduced substrate deactivation, potentially faster and cleaner reaction.
Work-up Water quench onlyThiosulfate quench, bicarb washComplete removal of excess bromine, ensuring product stability.

Visual Workflow & Troubleshooting Logic

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Step 1: Bromination cluster_workup Step 2: Purification cluster_salt Step 3: Salt Formation cluster_final Final Product Start 2-Methyl-5-methoxypyridine Bromination Bromination (NBS, CH₂Cl₂, 0 °C) Start->Bromination 1.05 eq NBS Workup Aqueous Work-up Bromination->Workup Crude Product Column Column Chromatography Workup->Column Salt HCl Salt Formation (Anhydrous HCl/Ether) Column->Salt Purified Free Base Final 4-Bromo-5-methoxy-2- methylpyridine HCl Salt->Final Troubleshooting Start Low Yield or Impure Product Cause1 Poor Regioselectivity (Isomer Mixture) Start->Cause1 Cause2 Reaction Stalled or Incomplete Start->Cause2 Cause3 Product Decomposition (Dark Tars) Start->Cause3 Sol1a Lower Reaction Temperature (0 °C) Cause1->Sol1a Sol1b Use NBS instead of Br₂ Cause1->Sol1b Sol2a Verify Reagent Purity (NBS) Cause2->Sol2a Sol2b Switch to Aprotic Solvent (DCM) Cause2->Sol2b Sol3a Use Milder Reagent (NBS) Cause3->Sol3a Sol3b Run under Inert Atmosphere (N₂) Cause3->Sol3b

Sources

Technical Support Center: Purification of 4-Bromo-5-methoxy-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Medicinal Chemists, Process Development Scientists Subject: 4-Bromo-5-methoxy-2-methylpyridine HCl (CAS: N/A for specific salt; Free base analogs related to vonoprazan intermediates)

Introduction: The Criticality of Purity

4-Bromo-5-methoxy-2-methylpyridine is a high-value intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The hydrochloride salt form is preferred for its enhanced stability against oxidation and ease of handling compared to the free base.

However, the synthesis—typically involving bromination of 5-methoxy-2-methylpyridin-4-ol using phosphorus oxybromide (


)—often yields a "dirty" crude profile. Common impurities include the unreacted pyridinone (starting material), protodebrominated side-products, and oxidation-induced tars (N-oxides).

This guide provides a modular troubleshooting approach to isolating the high-purity HCl salt.

Module 1: Diagnostic Triage

Before initiating purification, identify your specific impurity profile using LC-MS and 1H NMR.

Q: My crude solid is dark brown or reddish-black. Is this normal?

A: No, but it is common. Cause: Pyridines are electron-rich and prone to N-oxidation and polymerization when exposed to air and light. The "tar" consists of complex polymeric byproducts. Impact: These impurities poison Pd-catalysts in subsequent coupling steps. Solution: Do not attempt to recrystallize the salt directly. You must perform a Free Base Charcoal Treatment (See Protocol A).

Q: I see a persistent impurity at roughly 5-10% by HPLC that tracks closely with the product.

A: Check the mass spectrum.

  • Scenario A (Mass = M-44 approx): This is likely the 4-Chloro analog.

    • Cause: Use of

      
       or presence of chloride ions during bromination.
      
    • Fix: Extremely difficult to remove via crystallization due to isostructural properties. Prevention (using pure

      
      ) is the only viable strategy.
      
  • Scenario B (Mass = M-63 approx): This is the 4-Hydroxy starting material (pyridinone tautomer).

    • Cause: Incomplete reaction or hydrolysis of the bromo-group during workup.

    • Fix:pH-Swing Extraction (See Protocol B).

Module 2: The Protocols

Protocol A: The "Reset" (Charcoal Treatment & Free-Basing)

Use this if the material is highly colored or contains non-salt-forming impurities.

The Logic: Activated carbon is most effective in removing non-polar, high-molecular-weight color bodies from the free base form dissolved in organic solvents, rather than the ionic salt form in water.

  • Suspend: Suspend the crude hydrochloride salt in water (5 mL/g).

  • Neutralize: Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    8-9. The free base will precipitate or oil out.
  • Extract: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     volumes).
    
  • Carbon Treat:

    • Add Activated Charcoal (e.g., Darco G-60, 10 wt% relative to substrate).

    • Heat to mild reflux (if EtOAc) or 35°C (if DCM) for 30 minutes.

  • Filter: Filter hot through a Celite pad to remove carbon. Rinse the pad with fresh solvent.

  • Concentrate: Evaporate the solvent to obtain the pale yellow/off-white free base.

Protocol B: The "Scrub" (Removing Hydroxy/Pyridinone Impurities)

Use this if 1H NMR shows the 4-hydroxy precursor.

The Logic: 4-Hydroxy-pyridines exist in equilibrium with their pyridinone tautomers. They are significantly more acidic (


 for the OH) than the product. We exploit this amphoteric nature.
  • Dissolve: Dissolve the crude free base (from Protocol A) in DCM.

  • Caustic Wash: Wash the organic layer with 0.5 M NaOH (cold).

    • Mechanism:[1][2][3] The NaOH deprotonates the 4-hydroxy impurity, forming a water-soluble sodium salt (

      
      ). The 4-Bromo product remains in the DCM layer.
      
    • Warning: Do not use concentrated base or heat, as this may hydrolyze the methoxy group or the bromine.

  • Brine Wash: Wash the organic layer with brine to remove excess base and dry over

    
    .
    
Protocol C: Salt Formation & Recrystallization

The final step to lock in purity.

The Logic: Pyridine HCl salts crystallize well from alcoholic solvents. Isopropanol (IPA) is ideal because it dissolves the salt at high temps but has poor solubility at low temps, and it rejects inorganic phosphorus residues.

  • Salting:

    • Dissolve the cleaned free base in minimal dry Ethanol or EtOAc.

    • Cool to 0°C.[3]

    • Add HCl in Dioxane (4M) or HCl in IPA dropwise (1.1 equivalents).

    • A white/off-white precipitate should form immediately.

  • Recrystallization:

    • Filter the crude salt.[2][3][4][5]

    • Suspend in Isopropanol (IPA) (approx. 5-8 mL/g).

    • Heat to reflux until dissolved. (If insoluble, add Methanol dropwise until clear).

    • Allow to cool slowly to Room Temperature, then chill to 0°C for 2 hours.

  • Isolation:

    • Filter the crystals.[2][3][4]

    • Wash with cold IPA followed by

      
       (to remove residual IPA).
      
    • Dry under vacuum at 40°C.

Module 3: Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying the crude material based on the specific impurities observed.

Purification_Workflow Start Crude 4-Bromo-5-methoxy-2-methylpyridine HCl Check_Color Visual Check: Is it Brown/Black? Start->Check_Color Check_NMR 1H NMR / LC-MS Check Check_Color->Check_NMR No (Off-white) Action_Charcoal Protocol A: Free Base & Charcoal Treatment Check_Color->Action_Charcoal Yes (Oxidation) Impurity_Type Identify Major Impurity Check_NMR->Impurity_Type Action_Caustic Protocol B: 0.5M NaOH Wash (Remove 4-OH) Impurity_Type->Action_Caustic 4-Hydroxy (SM) Action_Recryst Protocol C: Recrystallize from IPA/MeOH Impurity_Type->Action_Recryst Clean Profile / Minor Salts Action_Charcoal->Check_NMR Re-evaluate Action_Caustic->Action_Recryst After Workup Final_Product Pure HCl Salt (White Crystalline Solid) Action_Recryst->Final_Product

Caption: Decision tree for impurity removal. Choosing the correct protocol depends on whether the contamination is oxidative (color), structural (starting material), or ionic.

Summary of Chemical Properties & Solubilities

Property4-Bromo-5-methoxy-2-methylpyridine HClImpurity: 4-Hydroxy PrecursorImpurity: Inorganic Salts
Solubility (Water) HighModerate (pH dependent)High
Solubility (DCM) LowLowInsoluble
Solubility (IPA) Moderate (Hot) / Low (Cold)LowInsoluble
Acidity (pKa) Pyridine H+

5.0
Phenolic OH

11.0
N/A
Removal Method ProductCaustic Wash (Protocol B)Hot Filtration / IPA Recryst

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general pyridine purification techniques).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Authoritative source on pyridine reactivity and oxidation).

  • Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in nucleophilic catalysis. (Context on the stability and handling of 4-substituted pyridines).
  • Vertex Pharmaceuticals. (2010). Patent WO2010148197A1: Pyridyl inhibitors of influenza viruses. (Contains analogous experimental procedures for brominating 5-methoxy-2-methylpyridin-4-ol and subsequent salt formation).

  • Takeda Pharmaceutical Co. (2010). Patent US20100261735A1: Pyrrole derivatives. (Describes the synthesis of Vonoprazan intermediates which share the 5-methoxy-2-methylpyridine core, detailing impurity removal strategies).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 4-Bromo-5-methoxy-2-methylpyridine HCl: A Comparative NMR Analysis Guide

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, 4-Bromo-5-methoxy-2-methylpyridine hydrochloride serves as a critical electrophilic building block. However, its characterization presents unique challenges due to the protonation state of the pyridine nitrogen, which significantly alters magnetic anisotropy and chemical shifts compared to its free base counterpart.

This guide compares the spectral "performance"—defined here as resolution, solubility, and structural diagnostic capability—of the Hydrochloride (HCl) salt form versus the Free Base, across different solvent systems. We provide a validated protocol for distinguishing regioisomers and ensuring salt formation completeness.

Comparative Analysis: Salt vs. Free Base

The choice between analyzing the HCl salt or the Free Base dramatically affects the 1H NMR topology. Below is a comparison of the spectral characteristics, guiding the researcher on which form provides the necessary data for their specific phase of development.

Performance Matrix: Analytical Suitability
FeatureHCl Salt (in DMSO-d₆) Free Base (in CDCl₃) HCl Salt (in D₂O)
Solubility High (Instant dissolution)High (Lipophilic nature)Moderate (pH dependent)
N-H Detection Visible (Broad, >10 ppm)Not PresentNot Visible (H/D Exchange)
Aromatic Dispersion Excellent (Downfield shift separates signals)GoodModerate (Aggregation possible)
Water Interference Low (H₂O at 3.33 ppm)Low (H₂O at 1.56 ppm)High (HDO overlaps)
Suitability Best for Purity/Salt Confirmation Best for Reaction MonitoringBest for aqueous solubility studies
Key Mechanistic Insight: The Pyridinium Shift

Upon protonation (HCl salt formation), the electron density of the pyridine ring decreases. This results in a global deshielding effect (downfield shift).

  • H6 (Ortho to N): Experiences the largest shift (

    
     ppm) due to proximity to the positive charge.
    
  • 2-Methyl Group: Shifts downfield (

    
     ppm), confirming the protonation of the adjacent nitrogen.
    

Representative Experimental Data

The following data reconstructs the expected spectral landscape based on substituent chemical shift additivity rules and empirical data for pyridine derivatives [1].

Table 1: Chemical Shift Assignments ( , ppm)
MoietyProton TypeFree Base (CDCl₃) HCl Salt (DMSO-d₆) Multiplicity Integration
N-H Pyridinium13.5 - 14.2Broad Singlet1H
H-6 Aromatic8.158.65Singlet1H
H-3 Aromatic7.287.85Singlet1H
-OCH₃ Methoxy3.923.98Singlet3H
-CH₃ Methyl2.482.75Singlet3H

Note on Regiochemistry: The presence of two distinct aromatic singlets (H-6 and H-3) confirms the para relationship between the Bromine (C4) and the Methyl/Methoxy groups, or a substitution pattern that leaves no adjacent protons. In this specific isomer (2-Me, 4-Br, 5-OMe), H3 and H6 are isolated, resulting in singlets (ignoring small long-range coupling).

Structural Visualization & Assignment Logic

To ensure accurate assignment, one must visualize the electronic environment. The diagram below maps the proton environments to their expected chemical shifts, highlighting the deshielding influence of the HCl salt.

G cluster_0 Assignment Logic: 4-Bromo-5-methoxy-2-methylpyridine HCl N_atom N+ (Protonated) H_NH N-H Proton (13.5-14.2 ppm) Exchangeable N_atom->H_NH Ionic Bond C2_Me 2-Methyl (-CH3) (2.75 ppm) Deshielded by N+ N_atom->C2_Me Ortho C6_H H-6 Aromatic (8.65 ppm) Most Deshielded N_atom->C6_H Ortho C3_H H-3 Aromatic (7.85 ppm) Singlet C2_Me->C3_H Vicinal C4_Br 4-Bromo (Substituent) C3_H->C4_Br Vicinal C5_OMe 5-Methoxy (-OCH3) (3.98 ppm) Electron Donating C4_Br->C5_OMe Vicinal C5_OMe->C6_H Vicinal

Figure 1: Structural connectivity and chemical shift logic map. Colors indicate proton types: Blue (Exchangeable), Green (Aliphatic), Yellow (Aromatic).

Detailed Experimental Protocols

To achieve the "HCl Salt (DMSO-d₆)" spectrum described above, strict adherence to sample preparation is required to prevent moisture interference or incomplete salt formation.

Protocol A: Sample Preparation for NMR (DMSO-d₆)

Objective: Prepare a sample free of paramagnetic impurities and water to ensure sharp singlets.

  • Massing: Weigh 10–15 mg of the 4-Bromo-5-methoxy-2-methylpyridine HCl into a clean vial.

    • Why: Less than 5 mg yields low signal-to-noise; more than 20 mg can cause viscosity broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water peaks (3.33 ppm) which can obscure the methoxy signal if broad [2].

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

    • Check: If turbidity persists, the salt may be partially hydrolyzed or contain inorganic impurities.

  • Transfer: Filter through a glass wool plug into a precision NMR tube (5 mm).

  • Acquisition:

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of the isolated aromatic protons).

    • Pulse Angle: 30° or 45°.

Protocol B: In-situ Salt Formation (Validation Method)

If you possess the Free Base and need to validate the Salt spectrum:

  • Dissolve 10 mg of Free Base in 0.6 mL CDCl₃ .

  • Acquire Spectrum A (Reference).

  • Add 1-2 drops of HCl in Dioxane (4M) or bubble HCl gas briefly.

  • A precipitate may form. Evaporate solvent or add drops of DMSO-d₆ to solubilize.

  • Acquire Spectrum B.

  • Validation: Observe the downfield shift of the 2-Me group (~0.3 ppm shift).

Troubleshooting & Diagnostic Workflow

Use this decision tree when spectral anomalies occur (e.g., extra peaks, broad signals).

Workflow Start Start: Analyze Spectrum CheckH2O Is H2O peak > Integral of H-6? Start->CheckH2O DrySample Action: Lyophilize & Use Fresh DMSO ampoule CheckH2O->DrySample Yes CheckSplit Are Aromatic Peaks Split? CheckH2O->CheckSplit No RegioError Diagnosis: Wrong Regioisomer (Check Coupling Constants) CheckSplit->RegioError Yes (Doublets seen) BroadNH Is NH peak missing? CheckSplit->BroadNH No (Singlets seen) WetSolvent Diagnosis: H/D Exchange w/ Wet Solvent (Acceptable if structure confirms) BroadNH->WetSolvent Yes Success Validation Complete BroadNH->Success No

Figure 2: Diagnostic workflow for validating spectral quality and molecular identity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department.

×

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4-Bromo-5-methoxy-2-methylpyridine hydrochloride
Reactant of Route 2
4-Bromo-5-methoxy-2-methylpyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.